

Mechanism of Action and Binding Kinetics

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Compound Focus: Tak-593

CAS No.: 1005780-62-0

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TAK-593 functions as a **type II kinase inhibitor** [1]. It binds to the inactive form of the kinase (DFG-out conformation), competing with ATP and extending into the hydrophobic back pocket and gate area of the enzyme [2].

The defining characteristic of **TAK-593** is its **two-step slow-binding mechanism** [1]. Binding is not a simple one-step process but involves a rapid initial encounter followed by a slower, conformational change that results in an exceptionally stable complex.

Step 1: A rapid, reversible initial binding event forms the E-I complex. **Step 2:** A slower, isomerization step leads to the final, very stable E-I* complex.

The table below summarizes the key kinetic parameters that result from this mechanism for VEGFR2:

Kinetic Parameter	Value for VEGFR2	Experimental Method
Equilibrium Inhibition Constant (K_{i}^*)	< 25 pM [1]	Enzyme activity assay
Dissociation Half-Life ($t_{1/2}$)	> 17 hours [1]	Enzyme activity & ligand displacement assays
Mechanism Classification	Two-step slow binding / Type II inhibitor [1]	Enzyme-inhibitor preincubation experiments

This extremely slow off-rate means that once **TAK-593** binds to VEGFR2, it effectively inactivates the enzyme for a prolonged period, far exceeding its pharmacokinetic presence in the bloodstream [1] [3].

Key Experimental Findings and Evidence

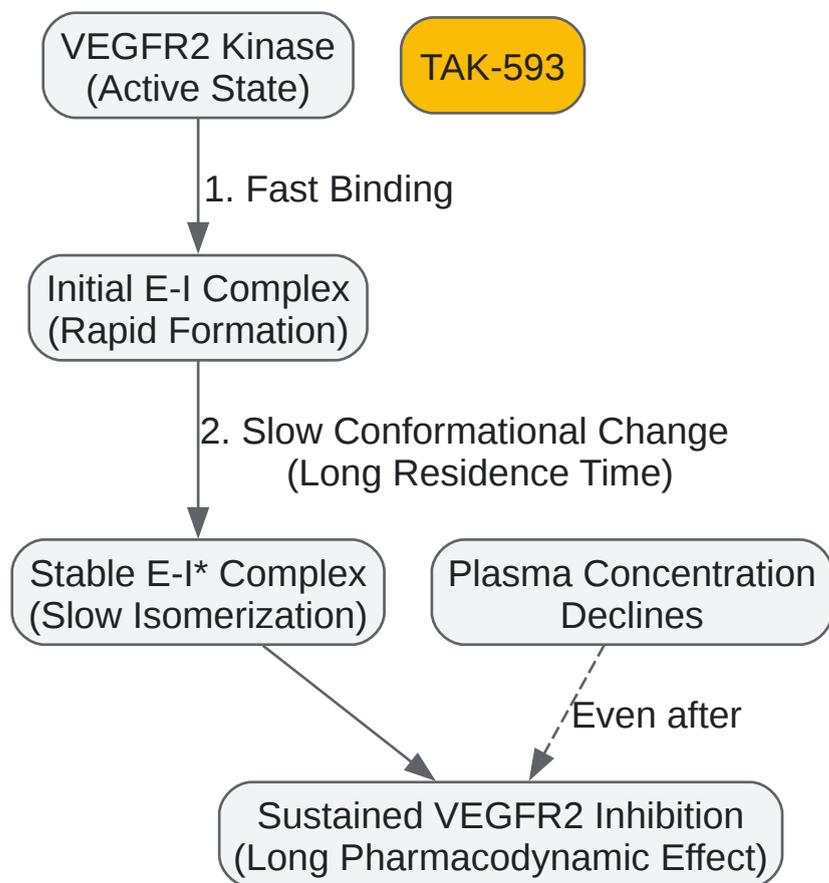
The long residence time of **TAK-593** is not just a biochemical observation; it has been consistently demonstrated across multiple experimental settings, explaining its potent efficacy.

- **Cellular and In Vitro Efficacy:** **TAK-593** potently inhibits VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC_{50} of 0.30 nM [3] [4] [5]. It also robustly blocks VEGF-induced phosphorylation of VEGFR2 and PDGF-induced phosphorylation of PDGFR β in cells, as well as VEGF-mediated tube formation, a key in vitro model of angiogenesis [3].
- **In Vivo Anti-Tumor Activity:** Oral administration of **TAK-593** at low doses (e.g., 0.25-1 mg/kg, twice daily) produces strong anti-tumor effects in various human cancer xenograft models, including lung (A549), gastric (MKN45), and renal cell carcinoma [3] [4] [5]. Its potent efficacy is achieved despite low plasma exposure, which can be attributed to its long-lasting target suppression [3].
- **Direct Evidence of Sustained Target Engagement:** A critical finding from pharmacodynamic studies shows that even after plasma and tissue concentrations of **TAK-593** fall below detectable levels, phosphorylation of VEGFR2 in tumor tissues remains almost completely suppressed [3]. This disconnect between pharmacokinetics and pharmacodynamics provides direct functional evidence for its long residence time and supports a mechanism-based dosing strategy.

Structural Basis for Long Residence Time

The prolonged binding of **TAK-593** is rooted in its specific molecular interactions with the VEGFR2 kinase domain, as revealed by X-ray crystallography (PDB ID: 3VO3) [6] [7].

The inhibitor's **imidazo[1,2-b]pyridazine core** anchors the molecule in the hinge region, forming a critical hydrogen bond between its N1 nitrogen and the backbone NH of Cys919 [6] [8]. The **2-acylamino group** (cyclopropylcarbonyl) projects into a solvent-accessible region and forms an additional hydrogen bond with the carbonyl oxygen of Cys919, a interaction that was strategically designed and contributes significantly to high potency and slow dissociation [6]. The **phenoxy group** extends into the hydrophobic back pocket, with the central phenyl ring's **2-methyl substitution** optimally filling a small hydrophobic space, enhancing binding affinity and selectivity [6] [8].



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TAK-593's sustained effect relies on slow dissociation, outlasting its plasma presence

Core Experimental Protocols

To study the binding kinetics and cellular effects of **TAK-593**, researchers have employed several key methodologies.

Biochemical Kinase Assay (Binding Kinetics)

- **Purpose:** To determine the IC_{50} values and characterize the time-dependent inhibition mechanism [1] [6].
- **Method:** Use a non-radioactive assay like the **AlphaScreen system**. Purified kinase domain (e.g., VEGFR2) is pre-incubated with **TAK-593** for varying times (e.g., from 10 minutes to 4 hours) before

adding ATP and substrate to initiate the reaction. The signal is quantified to measure residual kinase activity [1] [6].

- **Data Analysis:** A time-dependent increase in inhibition potency indicates slow-binding kinetics. Data is fitted to a two-step model to derive the initial inhibition constant (K_{i}), the isomerization rate constant (k_6), and the overall equilibrium constant (K_{i}^*) [1].

Cell-Based Phosphorylation Assay

- **Purpose:** To confirm inhibition of target receptor phosphorylation in a cellular context [3].
- **Method:** Use relevant cells such as **Human Umbilive Vein Endothelial Cells (HUVECs)**. Serum-starve cells, then pre-treat with **TAK-593** for 1-2 hours before stimulating with VEGF for about 5 minutes [3].
- **Analysis:** Lyse cells and perform **Western blotting** using antibodies against phospho-Tyr951-VEGFR2 or phospho-Tyr857-PDGFR β , with total protein levels serving as loading controls. Quantify band intensity to determine the IC_{50} for cellular phosphorylation inhibition [3].

In Vivo Pharmacodynamic Analysis

- **Purpose:** To demonstrate sustained target engagement in live models, beyond pharmacokinetics [3].
- **Method:** Administer **TAK-593** orally to mice bearing human tumor xenografts (e.g., A549 lung carcinoma). At various time points after dosing, collect plasma (for PK analysis) and tumor tissues [3].
- **Analysis:** To assess target inhibition, inject VEGF intravenously 5 minutes before euthanasia to stimulate VEGFR2 phosphorylation in endothelial cells. Analyze tumor lysates by **Western blot** for phospho-VEGFR2 levels. The prolonged suppression of phosphorylation after **TAK-593** is cleared from plasma confirms its long residence time [3].

TAK-593 demonstrates how targeting drug-target residence time can lead to highly efficacious inhibitors with unique pharmacological profiles. Its novel ophthalmic emulsion formulation for treating age-related macular degeneration (AMD) highlights how this long-acting property is being leveraged for new therapeutic applications beyond oncology [9].

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To cite this document: Smolecule. [Mechanism of Action and Binding Kinetics]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548095#tak-593-long-residence-time-vegfr2>]

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